molecular formula C12H15NO8 B028654 2-Nitrophenylgalactoside CAS No. 19710-96-4

2-Nitrophenylgalactoside

Cat. No. B028654
CAS RN: 19710-96-4
M. Wt: 301.25 g/mol
InChI Key: KUWPCJHYPSUOFW-SCWFEDMQSA-N
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Description

2-Nitrophenylgalactoside (ONPG) is a synthetic compound that is widely used in biochemical experiments to detect the presence of beta-galactosidase enzyme activity. ONPG is a colorless and water-soluble compound that is converted to a yellow-colored product when hydrolyzed by beta-galactosidase. This reaction is commonly used in the identification and quantification of beta-galactosidase activity in various biological samples.

Mechanism Of Action

2-Nitrophenylgalactoside is hydrolyzed by beta-galactosidase enzyme to produce 2-nitrophenol and galactose. The hydrolysis reaction involves the cleavage of the glycosidic bond between the galactose and the nitrophenyl group. The resulting yellow-colored product can be quantified using spectrophotometry.

Biochemical And Physiological Effects

2-Nitrophenylgalactoside is a non-toxic compound that does not have any significant biochemical or physiological effects on living organisms. However, the hydrolysis reaction of 2-Nitrophenylgalactoside by beta-galactosidase is an important metabolic process that is involved in the breakdown of lactose in mammals.

Advantages And Limitations For Lab Experiments

2-Nitrophenylgalactoside is a widely used substrate for the detection of beta-galactosidase activity due to its high sensitivity and specificity. 2-Nitrophenylgalactoside is also relatively inexpensive and easy to use. However, 2-Nitrophenylgalactoside has some limitations, including its low solubility in organic solvents and its sensitivity to light and heat.

Future Directions

There are several future directions for the use of 2-Nitrophenylgalactoside in scientific research. One potential direction is the development of new methods for the detection of beta-galactosidase activity using 2-Nitrophenylgalactoside, such as fluorescence-based assays. Another future direction is the use of 2-Nitrophenylgalactoside in the study of other glycosidase enzymes, such as alpha-galactosidase and beta-glucosidase. Additionally, 2-Nitrophenylgalactoside may have potential applications in the development of new diagnostic tools for the detection of lactose intolerance and other metabolic disorders.

Scientific Research Applications

2-Nitrophenylgalactoside is widely used in scientific research to detect beta-galactosidase activity in various biological samples, including bacteria, yeast, and mammalian cells. The detection of beta-galactosidase activity is useful in the study of gene expression, protein localization, and enzyme kinetics. 2-Nitrophenylgalactoside is also used in the diagnosis of certain diseases, such as lactose intolerance and galactosemia.

properties

CAS RN

19710-96-4

Product Name

2-Nitrophenylgalactoside

Molecular Formula

C12H15NO8

Molecular Weight

301.25 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol

InChI

InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9+,10+,11-,12?/m1/s1

InChI Key

KUWPCJHYPSUOFW-SCWFEDMQSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O

synonyms

2-nitrophenyl-alpha-D-galactoside
2-nitrophenylgalactoside
2-nitrophenylgalactoside, (alpha-D)-isomer
2-nitrophenylgalactoside, (beta-D)-isomer
o-nitrophenyl-beta-D-galactopyranoside
ONPG
ONPG cpd
ortho-nitrophenyl-beta-D-galactoside

Origin of Product

United States

Synthesis routes and methods

Procedure details

The assay used is based on that of Lederberg (J. Bacteriol. 1950, 60, 381), using an assay mixture comprising 2.8 ml of 50 mM sodium phosphate, pH 7.0, and 0.1 ml of 68 mM ONPG. 0.1 ml aliquots of both purified enzyme and toluene-treated cell suspension, and 10 mg. amounts in 2.9 ml of buffer of freeze dried immobilised whole cell preparation are used for the assays. Assays are carried out at incubation temperature of 65° C. and after the appropriate time interval the reactions are halted by addition of 3 ml aliquots of 0.5 M sodium bicarbonate to each reaction mixture and immediate cooling in an ice bath. The absorbance of the resultant solutions is measured at 410 nm using a Perkin-Elmer 124 double beam spectrophotometer. In the case of whole cell suspensions the assay tubes are centrifuged and in the case of the immobilised cells the mixtures are filtered, to remove cells and polyacrylamide gel respectively prior to measurement of the absorbance.
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